Adenosine 3'-monophosphate hydrate

Analytical Chemistry Nucleotide Analysis Method Validation

Adenosine 3'-monophosphate hydrate (3'-AMP, CAS 699012-36-7) is a purine ribonucleoside monophosphate isomer with phosphate esterified at the 3'-hydroxyl of ribose. Unlike 5'-AMP, 3'-AMP is a P-site adenylate cyclase inhibitor, selective 5'-nucleotidase substrate, and RNase A allosteric modulator. Substituting isomers invalidates enzyme specificity, allosteric regulation, and analytical method results. The hydrated form (MW 365.24) offers improved handling and pH 7-8 stability versus the anhydrous form. ≥97% HPLC purity. Order now for isomer-specific cAMP signaling, structural biology, and analytical standard applications.

Molecular Formula C10H16N5O8P
Molecular Weight 347.22 g/mol
CAS No. 699012-36-7
Cat. No. B516023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 3'-monophosphate hydrate
CAS699012-36-7
Synonyms2' Adenosine Monophosphate
2' Adenylic Acid
2'-adenosine monophosphate
2'-adenylic acid
2'-AMP
5' Adenylic Acid
5'-Adenylic Acid
5'-Phosphate, Adenosine
Acid, 2'-Adenylic
Acid, 5'-Adenylic
Adenosine 2' Phosphate
Adenosine 2'-Phosphate
Adenosine 3' Phosphate
Adenosine 3'-Phosphate
Adenosine 5' Phosphate
Adenosine 5'-Phosphate
Adenosine Monophosphate
Adenosine Phosphate Dipotassium
Adenosine Phosphate Disodium
Adenylic Acid
AMP
Dipotassium, Adenosine Phosphate
Disodium, Adenosine Phosphate
Monophosphate, 2'-Adenosine
Phosphaden
Phosphate Dipotassium, Adenosine
Phosphate Disodium, Adenosine
Molecular FormulaC10H16N5O8P
Molecular Weight347.22 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N
InChIInChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1
InChIKeyHAWIDQLWSQBRQS-MCDZGGTQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility500 mg/L at 15 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine 3′-Monophosphate Hydrate (CAS 699012-36-7): Chemical Identity and Class Positioning for Scientific Procurement


Adenosine 3′-monophosphate (3′-AMP) hydrate is a purine ribonucleoside monophosphate isomer with the phosphate group esterified at the 3′-hydroxyl position of the ribose moiety, distinguishing it from the more common 5′-AMP . As the hydrated form (CAS 699012-36-7), this compound exhibits improved handling and stability characteristics compared to its anhydrous counterpart (CAS 84-21-9). 3′-AMP functions as a P-site inhibitor of adenylate cyclase and is a key intermediate in the 2′,3′-cAMP metabolic pathway [1]. Commercially available at ≥97.0% purity by HPLC, it serves as a critical tool compound for studying nucleotide isomer-specific enzyme interactions and cellular signaling mechanisms .

Adenosine 3′-Monophosphate Hydrate Procurement Risk: Why 5′-AMP and 2′-AMP Are Not Functionally Equivalent Substitutes


Adenosine monophosphate isomers (2′-, 3′-, and 5′-AMP) share identical molecular formulas (C10H14N5O7P) but exhibit fundamentally distinct biochemical behaviors due to differential phosphate positioning on the ribose ring. Substituting 3′-AMP hydrate with 5′-AMP invalidates experimental outcomes in three critical contexts: (1) enzyme substrate specificity—5′-nucleotidase accepts 3′-AMP and 5′-AMP as good substrates while 2′-AMP is a poor substrate [1]; (2) allosteric regulation—3′-AMP induces RNase A conformational changes and multiple binding events that 2′-AMP fails to produce [2]; and (3) analytical method development—chromatographic separation of the three isomers requires specific validated conditions where peak misidentification leads to quantitative errors [3]. The hydrated form (CAS 699012-36-7) further differs from the anhydrous form in molecular weight (372.4 vs. 347.2 g/mol) and optimal handling pH (7-8), directly impacting experimental stoichiometry calculations . Generic substitution without isomer-specific validation compromises data reproducibility and regulatory compliance.

Adenosine 3′-Monophosphate Hydrate: Quantifiable Differentiation Against 2′-AMP and 5′-AMP in Analytical and Biological Assays


Chromatographic Separation Validation: Baseline Resolution of 3′-AMP from 2′-AMP and 5′-AMP Using Validated HPLC Methodology

Adenosine 3′-monophosphate is chromatographically distinguishable from its positional isomers 2′-AMP and 5′-AMP using a validated HPLC-UV/ESI-MS method on a Supelco C18 column with gradient elution (10 mM NH4Ac aqueous solution / MeOH) at 1.0 mL/min with UV detection at 260 nm. The method achieves baseline separation of all three monoadenosine monophosphate isomers with limits of detection below 0.30 μg/mL for each nucleotide [1]. Retention time reproducibility for 3′-AMP, quantified as intra-day relative standard deviation, ranged from 0.7% to 1.1% across replicate injections [1]. This analytical specificity is essential because the isomers share identical molecular mass (m/z 348 for [AMP+H]+) and cannot be distinguished by mass spectrometry alone without prior chromatographic resolution [1].

Analytical Chemistry Nucleotide Analysis Method Validation

Enzyme Substrate Acceptance: 3′-AMP is Recognized as a Good Substrate by 5′-Nucleotidase Whereas 2′-AMP is Rejected

In studies of potato 5′-nucleotidase (EC 3.1.3.99), adenosine 3′-monophosphate is classified among the 'comparatively good substrates' alongside 5′-GMP, 5′-AMP, and 5′-IMP, while 2′-AMP is categorized as a 'poor substrate' [1]. This classification was determined through direct kinetic comparison of nucleotide monophosphates under identical assay conditions. The enzyme's broad yet positionally selective substrate acceptance profile demonstrates that the phosphate group location on the ribose ring directly determines catalytic competence [1].

Enzymology Nucleotide Metabolism Substrate Specificity

RNase A Allosteric Modulation: 3′-AMP Induces Conformational Changes and Multiple Binding Events That 2′-AMP Does Not

Equilibrium dialysis experiments demonstrate that 3′-AMP exhibits multiple binding to bovine pancreatic ribonuclease A (RNase A), whereas 2′-CMP binds with a strict 1:1 stoichiometry over the analogue concentration range studied [1]. Kinetic studies of 2′:3′-cyclic CMP hydrolysis show that 3′-AMP shifts the midpoint of the substrate-concentration-dependent transition to lower substrate concentrations—an allosteric effect not observed with 2′-CMP or 2′-UMP [1]. Additionally, trypsin-digestion protection assays confirm that 3′-AMP induces a conformational change in RNase A to a form less susceptible to proteolytic inactivation, a property shared with 3′-CMP, 5′-CMP, and 3′-UMP but absent in 2′-CMP, 2′-AMP, and 2′-UMP [1].

Protein Allostery Ribonuclease Conformational Change

Endogenous Tissue Concentration: 3′-AMP Quantified at 23±7 nmol/g Wet Weight in Rat Liver Mitochondria

Using a validated reversed-phase HPLC method with fluorescence detection, adenosine 3′-monophosphate content in rat liver was determined to be approximately 23±7 nmol per gram wet tissue weight [1]. Critically, under the same optimized analytical conditions, 2-deoxy-3′-AMP (a structurally related P-site inhibitor of adenylate cyclase) was not detected, confirming the assay's specificity for 3′-AMP [1]. This quantitative baseline provides essential reference data for studies of mitochondrial nucleotide pools and adenylate cyclase regulation.

Metabolomics Mitochondrial Biology Quantitative Biochemistry

Hydrate Form Physicochemical Distinction: Molecular Weight Differential of +25.2 g/mol Relative to Anhydrous 3′-AMP

Adenosine 3′-monophosphate hydrate (CAS 699012-36-7) possesses a molecular weight of 372.4 g/mol, which is 25.2 g/mol greater than the anhydrous form (CAS 84-21-9; 347.2 g/mol) . The hydrate form demonstrates an optimal pH range of 7-8 for experimental applications . This physicochemical distinction directly impacts molarity calculations, gravimetric preparation of stock solutions, and buffer compatibility assessments in enzymatic and cellular assays .

Chemical Properties Formulation Stoichiometry

Commercial Purity Benchmark: 3′-AMP Hydrate Available at ≥97.0% HPLC Purity with Defined Storage Stability

Commercially sourced adenosine 3′-monophosphate hydrate is specified at ≥97.0% purity by HPLC analysis with storage temperature of 2-8°C and specific optical rotation of [α]20/D −43±2° (c = 0.5% in 0.5 M Na2HPO4) . Alternative vendor specifications confirm ≥98% purity by HPLC for yeast-derived material with solubility of 50 mg/mL in 1 N NH4OH . These defined quality parameters ensure reproducible experimental outcomes and provide documented traceability for regulatory submissions .

Quality Control Analytical Standards Procurement Specification

Adenosine 3′-Monophosphate Hydrate: Validated Application Scenarios Based on Quantitative Evidence


Analytical Method Development and Validation for Nucleotide Isomer Quantification

The validated HPLC-UV/ESI-MS method for simultaneous separation of 2′-AMP, 3′-AMP, and 5′-AMP with LOD <0.30 μg/mL and retention time RSD of 0.7-1.1% establishes 3′-AMP hydrate as an essential analytical standard for developing and validating chromatographic methods in prebiotic chemistry studies, metabolomics workflows, and pharmaceutical quality control of nucleotide-based therapeutics [1].

Nucleotide Metabolism and 5′-Nucleotidase Substrate Specificity Studies

The differential substrate acceptance by 5′-nucleotidase—where 3′-AMP is classified as a 'comparatively good substrate' while 2′-AMP is a 'poor substrate'—positions 3′-AMP hydrate as a critical tool compound for investigating positional isomer selectivity in nucleotide-metabolizing enzymes and for developing enzyme activity assays with defined substrate specificity [1].

RNase A Allostery and Conformational Regulation Investigations

The isomer-specific ability of 3′-AMP to induce multiple binding events, allosteric conformational shifts, and protection against tryptic inactivation of RNase A—properties not shared by 2′-AMP—makes 3′-AMP hydrate uniquely valuable for structural biology studies of ribonuclease regulation and for screening compound libraries targeting RNase A allosteric sites [1].

Mitochondrial Adenylate Cyclase Regulation and P-Site Inhibitor Research

The quantification of endogenous 3′-AMP at 23±7 nmol/g wet weight in rat liver mitochondria, combined with its established role as a P-site inhibitor of adenylate cyclase, supports the use of 3′-AMP hydrate as a reference standard in studies of cAMP signaling pathway regulation, mitochondrial nucleotide pool analysis, and pharmacological evaluation of adenylate cyclase modulators [1].

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